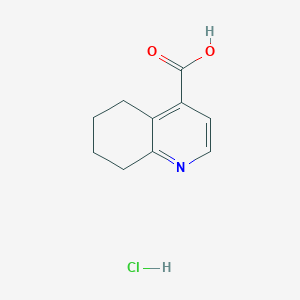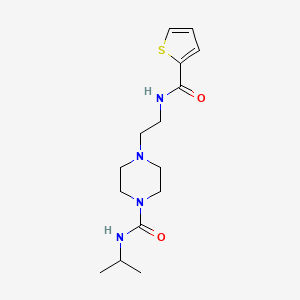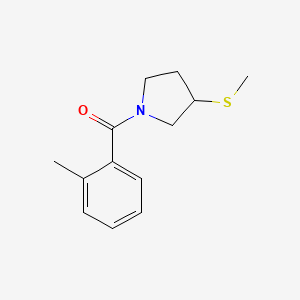
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methoxybenzamide, also known as ITQ-39, is a novel compound with potential therapeutic applications. It was first synthesized in 2011 by a team of researchers from the University of Texas at Austin. Since then, ITQ-39 has been the subject of numerous scientific studies due to its unique chemical structure and promising biological properties.
科学的研究の応用
Catalytic Applications
Rh(III)-Catalyzed Directed C-H Olefination : The compound has been utilized in Rh(III)-catalyzed oxidative olefination by directed C-H bond activation, showcasing its role in the selective formation of valuable tetrahydroisoquinolinone products. This process is noted for its mildness, practicality, selectivity, and high yield, emphasizing the compound's utility in facilitating efficient synthetic routes (Rakshit et al., 2011).
Pharmaceutical Research
Antitumor Applications : A study demonstrated the utility of N-methoxybenzamides in the synthesis of 3-acyl isoquinolin-1(2H)-ones via rhodium(III)-catalyzed C-H activation, revealing potent antitumor activities against various human cancer cells. The synthesized compounds inhibited proliferation and induced apoptosis in cancer cells, suggesting promising applications in anti-cancer drug discovery (Bian et al., 2020).
Synthesis of Isoquinoline Derivatives : A one-pot, three-component reaction catalyzed by rhodium(III) has been developed to synthesize isoquinoline derivatives, illustrating an alternative pathway for constructing complex organic molecules. This method underscores the compound's significance in the development of novel pharmaceuticals (Zhou et al., 2019).
Anticonvulsant Activity : Research identified N-(tetrahydroisoquinolinyl)-2-methoxybenzamides with potential anticonvulsant activity, highlighting the compound's relevance in addressing neurological disorders. These findings pave the way for the development of new therapeutic agents for epilepsy and related conditions (Chan et al., 1998).
特性
IUPAC Name |
3-methoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-14(2)21(25)23-11-5-7-15-9-10-17(13-19(15)23)22-20(24)16-6-4-8-18(12-16)26-3/h4,6,8-10,12-14H,5,7,11H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSODVJAPVYFLHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


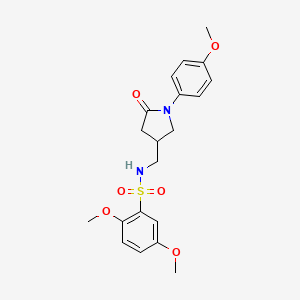



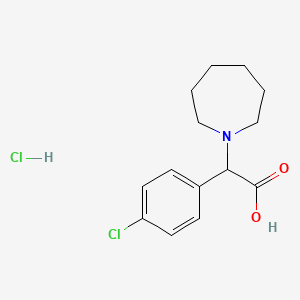
![N-[1-(2-Methylsulfanylphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2877621.png)

![N-[1-(1-Adamantyl)propyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2877624.png)
